molecular formula C15H15NO2 B3970291 3-ethoxy-N-phenylbenzamide

3-ethoxy-N-phenylbenzamide

Cat. No. B3970291
M. Wt: 241.28 g/mol
InChI Key: IWTITNIMMRUDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-phenylbenzamide, also known as ethylphenylcarbamate, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder with a molecular weight of 221.26 g/mol and a melting point of 98-102°C. The chemical formula for this compound is C14H15NO2.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-phenylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit the activity of glutamate, which is involved in pain perception, leading to its analgesic effects.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-phenylbenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It has also been extensively studied, and its properties are well-known. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 3-ethoxy-N-phenylbenzamide in scientific research. One area of interest is the development of new drugs based on its properties. Another area of interest is the study of its effects on other neurotransmitters and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its various properties. It has been found to possess anticonvulsant, analgesic, and anxiolytic effects, and has been used as a reference compound in the development of new drugs. Its mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. While it has several advantages for use in lab experiments, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for its use in scientific research, including the development of new drugs and the study of its effects on other neurotransmitters.

Scientific Research Applications

3-ethoxy-N-phenylbenzamide has been extensively used in scientific research due to its various properties. It has been found to possess anticonvulsant, analgesic, and anxiolytic effects. It has also been used as a reference compound in the development of new drugs.

properties

IUPAC Name

3-ethoxy-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTITNIMMRUDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.